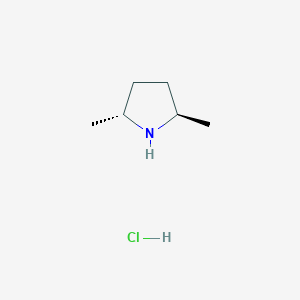

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNFHHYTYQLIO-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483245 | |

| Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70144-18-2 | |

| Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Introduction

This compound is a chiral organic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical industry. As a derivative of pyrrolidine, its rigid, stereochemically defined structure makes it a valuable chiral auxiliary and building block in asymmetric synthesis. The precise control over stereochemistry is paramount in drug development, where enantiomeric purity can be the difference between a therapeutic agent and a substance with off-target effects or toxicity.

This guide provides an in-depth exploration of the core physical properties of this compound (CAS No: 70144-18-2). Understanding these characteristics is not merely an academic exercise; it is fundamental for its practical application. These properties dictate storage conditions, inform the selection of appropriate analytical methods, guide the design of reaction parameters, and serve as critical indicators of material purity and identity. This document is intended for professionals in research and drug development, offering both established data and the rationale behind the experimental methodologies used for their validation.

Molecular Structure and Identity

The fundamental identity of a chemical compound is rooted in its structure. This compound is the hydrochloride salt of the trans-enantiomer of 2,5-dimethylpyrrolidine.

-

Molecular Formula: C₆H₁₄ClN[1]

-

IUPAC Name: this compound[3]

-

Synonyms: (-)-(2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride, (2R,5R)-trans-2,5-Dimethylpyrrolidine HCl[4][5]

-

Stereochemistry: The "(2R,5R)" designation defines the absolute configuration at the two stereocenters, indicating that the two methyl groups are on opposite sides of the pyrrolidine ring plane (trans configuration). This specific stereoisomer is crucial for its function in stereoselective synthesis.

Core Physical Properties: A Comprehensive Analysis

The physical properties of a compound are the primary metrics for its identification, purity assessment, and handling. The following sections detail the key physical characteristics of this compound, the significance of each, and the protocols for their determination.

Summary of Physical Properties

| Property | Value | Significance |

| Appearance | White to Off-White Solid/Powder[4] | Initial qualitative check of material identity and purity. |

| Melting Point | 196-198°C[4][5] or 213-215°C | A sharp melting range indicates high purity. |

| Solubility | Slightly soluble in water and methanol[4]; Soluble in chloroform and hot ethanol[6]. | Critical for selecting solvents for reactions, purification, and analysis. |

| Storage | Sealed in dry, Room Temperature[4][5] | Ensures chemical stability and prevents degradation. |

Appearance and Form

This compound is typically supplied as a white to off-white solid or crystalline powder [4].

-

Expertise & Experience: A visual inspection is the first line of assessment. Any deviation from the expected color—such as a yellow or brown hue—may suggest the presence of impurities, degradation products, or residual solvents from synthesis. The physical form (e.g., fine powder vs. large crystals) can influence handling properties and dissolution rates.

-

Trustworthiness: This qualitative property should always be recorded upon receiving a new batch of the material and cross-referenced with the supplier's Certificate of Analysis (CoA).

Melting Point

The melting point is one of the most critical and easily measured physical properties for assessing the purity of a crystalline solid.

-

Reported Values: There is some variability in the reported melting point, with sources citing ranges of 196-198°C [4][5][6] and 213-215°C . This discrepancy could be attributed to differences in purity (e.g., presence of the meso-isomer) or the analytical method used (e.g., heating rate).

-

Expertise & Experience: A pure compound will exhibit a sharp melting range (typically < 2°C). Impurities depress and broaden the melting point range. The presence of different polymorphic forms can also lead to different melting points. Therefore, it is crucial for a laboratory to establish a baseline melting point for a verified high-purity standard.

-

Authoritative Grounding: The determination of melting point is a standard pharmacopeial test (e.g., USP <741>).

Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate (e.g., 10-20°C/min) to a temperature approximately 15°C below the expected melting point.

-

The heating rate is then reduced to a slow rate (1-2°C/min) to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

-

-

Validation: The protocol is validated by measuring the melting point of a certified reference standard with a known melting point.

Solubility Profile

The solubility of the compound is a critical parameter for its use in synthesis, purification (recrystallization), and formulation.

-

Observed Solubility: The compound is reported to be slightly soluble in water and methanol and soluble in chloroform and hot ethanol [4][6].

-

Expertise & Experience: The hydrochloride salt form generally imparts greater aqueous solubility compared to the free base. The "slight" solubility in water suggests that while it can be used in aqueous media, high concentrations may not be achievable at room temperature. Its solubility in hot ethanol is a key piece of information, suggesting that ethanol could be a suitable solvent for recrystallization to purify the material.

-

Trustworthiness: A qualitative solubility test is a straightforward way to verify the identity of the material. A simple workflow involves adding a few milligrams of the solid to 1 mL of the test solvent at room temperature and observing its miscibility.

Workflow for Solubility Assessment

Caption: Workflow for qualitative solubility testing.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure. For this compound, key techniques include NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be used.

-

Expected ¹H NMR Spectrum: The spectrum would show signals corresponding to the methyl protons, the methine protons at the C2 and C5 positions, and the methylene protons at the C3 and C4 positions. The N-H proton of the ammonium salt might appear as a broad signal. The coupling patterns (splitting) between these protons would confirm the connectivity of the pyrrolidine ring.

-

Expected ¹³C NMR Spectrum: Due to the C₂ symmetry of the trans-isomer, the ¹³C NMR spectrum is expected to be simple, showing only three signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2/C5), and one for the two equivalent methylene carbons (C3/C4).[7][8]

-

Expertise & Experience: The formation of the hydrochloride salt causes a significant downfield shift (deshielding) for the protons and carbons near the positively charged nitrogen atom (C2, C5, and the N-H proton) compared to the free base. This is a key diagnostic feature. The choice of solvent is critical; deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common choices.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Key Absorptions: For the hydrochloride salt, the most characteristic feature is the broad absorption band typically seen in the 2400-3000 cm⁻¹ region, which corresponds to the N⁺-H stretching vibration of the secondary ammonium salt. Other expected peaks include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

-

Trustworthiness: The FT-IR spectrum serves as a rapid and reliable method for confirming the presence of the ammonium salt functional group and for comparison against a reference spectrum for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight.

-

Expected Spectrum: Using a technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the cation of the molecule, which is the protonated free base [(C₆H₁₃N)H]⁺. This would correspond to a mass-to-charge ratio (m/z) of approximately 99.17 , which is the molecular weight of the free base.[7][9]

-

Expertise & Experience: The hydrochloride salt itself is not typically observed directly. The technique analyzes the molecule in the gas phase, where the ionic species detected is the protonated base. This analysis confirms the mass of the core organic structure.

Conclusion

The physical properties of this compound are foundational to its effective and safe use in a scientific setting. From a simple visual inspection to complex spectroscopic analysis, each data point contributes to a comprehensive understanding of the material's identity, purity, and behavior. This guide serves as a technical resource for researchers, providing not only the "what" but also the "why" and "how" behind the characterization of this important chiral building block. Adherence to rigorous and well-validated analytical protocols is essential for ensuring the quality and consistency required in research and drug development.

References

-

(-)-(2R,5R)-2,5-Dimethylpyrrolidine, Hydrochloride, 90% (contains meso-isomer) . Shanghai Huicheng Biological Technology Co., Ltd. [Link]

-

2,5-Dimethylpyrrolidine, (2R,5R)- . PubChem, National Center for Biotechnology Information. [Link]

-

2,5-DIMETHYLPYRROLIDINE, (2R,5R)- . Global Substance Registration System (GSRS). [Link]

-

2,5-Dimethylpyrrolidine . PubChem, National Center for Biotechnology Information. [Link]

-

2,5-DIMETHYLPYRROLIDINE, (2S,5S)- . Global Substance Registration System (GSRS). [Link]

-

(2R,5R)-2,5-Dimethyl Pyrrolidine Hydrochloride UK MHRA . Chemxpert Database. [Link]

-

(-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE - [13C NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

- 1. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE, HYDROCHLORIDE | 70144-18-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97% | CAS: 70144-18-2 | AChemBlock [achemblock.com]

- 4. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE, HYDROCHLORIDE | 70144-18-2 [amp.chemicalbook.com]

- 5. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE, HYDROCHLORIDE | 70144-18-2 [amp.chemicalbook.com]

- 6. (-)-(2R,5R)-2,5-Dimethylpyrrolidine, Hydrochloride, 90% (contains meso-isomer)_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. GSRS [gsrs.ncats.nih.gov]

(2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride: A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride (CAS No. 70144-18-2), a cornerstone chiral auxiliary and building block for researchers, scientists, and professionals in drug development and asymmetric synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and application, offering field-proven insights to empower your research.

Introduction: The Significance of C₂-Symmetry in Catalysis

(2R,5R)-2,5-Dimethylpyrrolidine is a C₂-symmetric chiral amine. This structural feature is of paramount importance in asymmetric synthesis, as the symmetry reduces the number of possible competing transition states in a chemical reaction. This often leads to higher levels of stereocontrol and predictability in the formation of new stereogenic centers. As a chiral auxiliary, it is temporarily incorporated into a substrate to direct a stereoselective transformation, after which it can be removed and often recovered.[1] Its utility as a foundational scaffold is pivotal in constructing complex, enantiomerically pure molecules, particularly within the pharmaceutical industry where the chirality of a molecule is directly linked to its therapeutic efficacy and safety.[2]

Physicochemical Properties and Stereochemical Integrity

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient precursor to the free amine for synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 70144-18-2 | [3] |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 213-215 °C | |

| SMILES | C[C@H]1NCC1.Cl | [4] |

| InChI Key | AFHNFHHYTYQLIO-KGZKBUQUSA-N |

Stereochemistry: The (2R,5R) designation indicates the absolute configuration at the two stereocenters. This trans relationship of the methyl groups relative to the pyrrolidine ring is crucial for its effectiveness in creating a well-defined chiral environment.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a doublet), the methine protons at the C2 and C5 positions (a multiplet), and the methylene protons of the ring (complex multiplets). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the methyl carbons, the C2/C5 methine carbons, and the C3/C4 methylene carbons, confirming the carbon backbone.[5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the 2700-3000 cm⁻¹ region is indicative of the N-H stretch of the secondary ammonium salt. C-H stretching vibrations will appear just below 3000 cm⁻¹, and C-N stretching can be observed in the fingerprint region.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak for the free base (C₆H₁₃N) at m/z = 99.17, confirming the molecular weight.[4]

Synthesis: Crafting Chirality

The synthesis of enantiomerically pure (2R,5R)-2,5-dimethylpyrrolidine is a critical process. One of the most efficient and widely cited methods involves the biocatalytic reduction of a prochiral diketone, a strategy refined by Masamune and colleagues.[9][10] This approach is valued for its high stereoselectivity and use of mild, enzymatic conditions.

Conceptual Workflow: Biocatalytic Reduction

The core of this synthesis is the highly stereoselective reduction of 2,5-hexanedione using Baker's yeast (Saccharomyces cerevisiae). The enzyme systems within the yeast selectively produce (2R,5R)-hexane-2,5-diol with excellent enantiomeric excess. This diol is then converted to the target pyrrolidine.

Caption: Synthetic workflow for (2R,5R)-2,5-dimethylpyrrolidine HCl.

Experimental Protocol: Synthesis via Biocatalytic Reduction

This protocol is a representative synthesis adapted from established literature.[9][10]

Step 1: Biocatalytic Reduction of 2,5-Hexanedione

-

Suspend a large quantity of Baker's yeast in a sucrose solution and allow it to activate.

-

Slowly add 2,5-hexanedione to the fermenting yeast mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30-35 °C) for several days, monitoring the conversion by Gas Chromatography (GC).

-

Rationale: The yeast enzymes provide a chiral environment, selectively reducing the prochiral ketone to the (R,R)-diol. The slow addition prevents overwhelming the enzymatic system.

-

-

After completion, filter the mixture through Celite to remove yeast cells.

-

Extract the aqueous filtrate continuously with an organic solvent (e.g., dichloromethane) for 24-48 hours.

-

Dry the organic extracts, concentrate under reduced pressure, and purify the resulting (2R,5R)-hexane-2,5-diol by crystallization or chromatography to achieve high enantiomeric purity.

Step 2: Cyclization to the Pyrrolidine Ring

-

Convert the diol to a suitable leaving group. A common method is tosylation. Dissolve the (2R,5R)-hexane-2,5-diol in pyridine and cool in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the crude ditosylate.

-

React the ditosylate with an amine source, such as benzylamine, in a suitable solvent. This effects an Sɴ2 cyclization.

-

Remove the benzyl protecting group via catalytic hydrogenation (H₂, Pd/C) to yield the free (2R,5R)-2,5-dimethylpyrrolidine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether.

-

Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary, particularly in the formation of chiral amides that direct stereoselective alkylation reactions at the α-carbon.[3]

Mechanism of Stereodirection

The free amine is first acylated with a carboxylic acid derivative. The resulting chiral amide is then deprotonated to form an enolate. The C₂-symmetric pyrrolidine ring effectively shields one face of the enolate. The bulky methyl groups at the 2 and 5 positions create a highly biased steric environment, forcing an incoming electrophile to approach from the less hindered face. This results in the formation of a new C-C bond with a high degree of diastereoselectivity.

Caption: General workflow for asymmetric alkylation using the title auxiliary.

Representative Protocol: Asymmetric Alkylation of a Propionate Amide

Step 1: Amide Formation

-

Convert propionic acid to propanoyl chloride using thionyl chloride.

-

In a separate flask, dissolve (2R,5R)-2,5-dimethylpyrrolidine (prepared from the HCl salt by neutralization with a base like NaOH and extraction) in an aprotic solvent (e.g., THF) with a non-nucleophilic base (e.g., triethylamine).

-

Cool the amine solution to 0 °C and slowly add the propanoyl chloride. Stir until formation of the chiral amide is complete. Purify by chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified amide in dry THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to form the enolate.

-

After stirring for a set time (e.g., 30-60 min), add an electrophile (e.g., benzyl bromide).

-

Allow the reaction to proceed at low temperature, then warm slowly to room temperature.

-

Causality: The low temperature (-78 °C) is critical to maintain the kinetic control of the enolate geometry and prevent side reactions. The specific conformation of the enolate, locked by the chiral auxiliary, dictates the stereochemical outcome.

-

-

Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and perform an aqueous workup. Purify the alkylated amide.

Step 3: Auxiliary Cleavage

-

Hydrolyze the purified alkylated amide under acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄ or with KOH) to release the chiral carboxylic acid.

-

The (2R,5R)-2,5-dimethylpyrrolidine auxiliary can be recovered from the reaction mixture after neutralization and extraction, allowing for its reuse.

Role in Drug Development and Bioactive Molecule Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] Chiral 2,5-disubstituted pyrrolidines, in particular, serve as key intermediates in the synthesis of complex natural products and pharmaceutical agents, including alkaloids and potential anti-inflammatory agents.[12][13] While direct incorporation into a final drug product is less common than its use as a transient auxiliary, the stereocenters it helps to create are often retained in the final active pharmaceutical ingredient (API). Its application allows for the efficient construction of molecules with desired 3D architectures, which is fundamental to achieving specific biological activity and minimizing off-target effects.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than just a chemical reagent; it is a powerful tool for exerting precise control over molecular architecture. Its C₂-symmetric design provides a predictable and highly effective platform for asymmetric transformations, most notably in stereoselective alkylations. Understanding the principles behind its synthesis and the steric and electronic factors that govern its application as a chiral auxiliary enables researchers to rationally design synthetic routes to complex, enantiomerically pure target molecules. Its continued relevance in both academic and industrial settings underscores its status as an indispensable component in the modern synthetic chemist's toolkit.

References

-

PubChem. (n.d.). 2,5-Dimethylpyrrolidine, (2R,5R)-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120–129. Available at: [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Published March 8, 2023. Available at: [Link]

-

Short, R. P., Kennedy, R. M., & Masamune, S. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(7), 1755–1756. Available at: [Link]

-

Royal Society of Chemistry. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Author manuscript. Available at: [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved January 12, 2026, from [Link]

-

Chemxpert. (n.d.). (2R,5R)-2,5-Dimethyl Pyrrolidine Hydrochloride UK MHRA. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Author manuscript. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE. Wiley. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

-

ResearchGate. (2021). Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubMed. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. york.ac.uk [york.ac.uk]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,5-Dimethylpyrrolidine(3378-71-0) IR Spectrum [m.chemicalbook.com]

- 8. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of (2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride

Foreword: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, the seemingly simple molecule of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride represents far more than its constituent atoms. It is a cornerstone of asymmetric synthesis, a field dedicated to the selective creation of a single enantiomer of a chiral molecule. The C2-symmetric scaffold of this particular pyrrolidine derivative has proven invaluable as a chiral auxiliary and ligand in numerous stereoselective transformations.[1] Its rigid, well-defined three-dimensional structure allows for highly effective control over the stereochemical outcome of reactions, a critical factor in the synthesis of complex pharmaceutical agents where the biological activity often resides in only one of a molecule's two enantiomeric forms. This guide provides an in-depth exploration of the molecular structure of this compound, offering both foundational knowledge and practical insights for its application in research and development.

Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt of the trans-enantiomer of 2,5-dimethylpyrrolidine. The "(2R,5R)" designation specifies the absolute configuration at the two stereocenters, C2 and C5.

| Property | Value | Source |

| IUPAC Name | This compound | AChemBlock |

| Synonyms | (-)-(2R,5R)-2,5-Dimethylpyrrolidine HCl, (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine HCl | Santa Cruz Biotechnology |

| CAS Number | 70144-18-2 | Santa Cruz Biotechnology |

| Molecular Formula | C₆H₁₄ClN | ChemicalBook |

| Molecular Weight | 135.64 g/mol | ChemicalBook, Santa Cruz Biotechnology |

| Appearance | White to off-white crystalline solid | (Typical Appearance) |

| Purity | ≥97% | AChemBlock |

| Chirality | C2-symmetric chiral auxiliary | Santa Cruz Biotechnology |

Stereochemistry and Conformational Analysis

The defining feature of this compound is its C2 symmetry. This means the molecule has a twofold rotational axis that passes through the N-H bond and the midpoint of the C3-C4 bond. This symmetry has profound implications for its use in asymmetric synthesis, as it simplifies the analysis of transition states and often leads to higher enantioselectivities.

The pyrrolidine ring is not planar and adopts an "envelope" or "twisted" conformation to relieve ring strain. In the trans-isomer, the two methyl groups are on opposite sides of the ring, leading to a thermodynamically more stable structure compared to the cis-isomer where the methyl groups are on the same side and can cause steric hindrance. The protonation of the nitrogen atom to form the hydrochloride salt further locks the conformation and influences the electronic properties of the molecule.

Caption: Basic ring structure of (2R,5R)-2,5-dimethylpyrrolidine.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule in solution. Due to the C2 symmetry, the ¹H and ¹³C NMR spectra are simplified, as the two halves of the molecule are chemically equivalent.

Expected ¹H NMR Spectral Data (in D₂O, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 ppm | Multiplet | 2H | H2, H5 | Methine protons adjacent to the protonated nitrogen, deshielded. |

| ~2.2 ppm | Multiplet | 2H | H3a, H4a | Methylene protons. |

| ~1.7 ppm | Multiplet | 2H | H3b, H4b | Methylene protons. |

| ~1.4 ppm | Doublet | 6H | -CH₃ | Methyl protons coupled to the adjacent methine protons. |

Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz)

| Chemical Shift (δ) | Assignment | Rationale |

| ~58 ppm | C2, C5 | Carbons directly bonded to the nitrogen are deshielded. |

| ~34 ppm | C3, C4 | Methylene carbons of the pyrrolidine ring. |

| ~18 ppm | -CH₃ | Methyl carbons. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are typical for a protonated amine in an aqueous solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

~2700-3000 cm⁻¹ (broad): N-H stretch of the ammonium salt.

-

~2850-2960 cm⁻¹: C-H stretches of the methyl and methylene groups.

-

~1450-1600 cm⁻¹: N-H bending vibrations.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion of the free base.

-

Expected m/z: 99.17 ([M+H]⁺ of the free base C₆H₁₃N).[2]

Asymmetric Synthesis: A Field-Proven Protocol

The enantioselective synthesis of (2R,5R)-2,5-dimethylpyrrolidine is a topic of significant academic and industrial interest.[3] Numerous methods have been developed, often employing a chiral auxiliary to direct the stereochemistry of the cyclization reaction. Below is a representative, field-proven protocol adapted from established literature methods for the synthesis of chiral trans-2,5-disubstituted pyrrolidines.

Rationale for this Approach: This synthetic route is chosen for its robustness and high stereocontrol. It begins with a readily available chiral starting material and proceeds through a series of reliable transformations to yield the desired enantiopure product.

Caption: General workflow for the asymmetric synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of a Chiral Precursor This protocol is based on the general strategy of using a chiral starting material to set the stereochemistry. A common approach involves the use of amino acids.

-

To a solution of (R)-Alaninol (1 eq.) in dichloromethane (DCM) at 0 °C, add a suitable protecting group for the amine, for example, benzyl chloroformate, and a base such as triethylamine.

-

The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

Step 2: Diastereoselective Addition and Cyclization

-

The aldehyde from Step 1 is reacted with a Grignard reagent, such as methylmagnesium bromide, to form a secondary alcohol with a new stereocenter. The stereochemistry of this addition is directed by the existing stereocenter.

-

The resulting amino alcohol is then subjected to conditions that facilitate an intramolecular cyclization. This is often achieved by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by base-mediated ring closure.

Step 3: Deprotection and Purification

-

The protecting group on the nitrogen is removed. For a benzyl group, this is typically done by catalytic hydrogenation.

-

The crude (2R,5R)-2,5-dimethylpyrrolidine is purified by distillation or column chromatography to yield the free base as a clear oil.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.

Applications in Drug Development

The primary application of this compound is as a chiral building block or catalyst in the synthesis of active pharmaceutical ingredients (APIs). Its C2-symmetric nature makes it particularly effective in:

-

Asymmetric Catalysis: As a ligand for transition metals in reactions like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

-

Chiral Auxiliaries: Covalently attached to a substrate to direct the stereochemical course of a reaction, after which it is cleaved and recovered.

-

Organocatalysis: The free base can be used as a chiral organocatalyst, for example, in Michael additions.

Handling and Storage

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

This compound is a molecule of significant utility in the field of asymmetric synthesis. Its well-defined C2-symmetric structure, coupled with its conformational rigidity, provides an excellent platform for inducing chirality in a wide range of chemical transformations. A thorough understanding of its molecular structure, spectroscopic properties, and synthesis is paramount for its effective application in the development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and scientists in their pursuit of innovative and stereochemically pure chemical entities.

References

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120-129. Available at: [Link]

-

Davis, F. A., & Prasad, K. R. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 69(11), 3823–3829. Available at: [Link]

-

PubChem. Compound Summary for CID 641767, (2R,5R)-2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

Sources

Chirality and stereochemistry of 2,5-dimethylpyrrolidine

An In-depth Technical Guide to the Chirality and Stereochemistry of 2,5-Dimethylpyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-dimethylpyrrolidine scaffold is a cornerstone in modern chemistry, serving as a C₂-symmetric chiral auxiliary, an organocatalyst, and a key structural motif in pharmacologically active compounds.[1][2] Its stereochemical properties, arising from two chiral centers, give rise to three distinct stereoisomers: a pair of trans enantiomers ((2R,5R) and (2S,5S)) and an achiral mesocis isomer. The precise control and understanding of this stereochemistry are paramount for its successful application, particularly in asymmetric synthesis and drug development where enantiomeric purity dictates efficacy and safety. This guide provides a comprehensive exploration of the stereoisomers of 2,5-dimethylpyrrolidine, details authoritative methods for their stereoselective synthesis, outlines robust analytical protocols for their separation and characterization, and discusses their applications where chirality is pivotal.

Foundational Stereochemistry

The molecular structure of 2,5-dimethylpyrrolidine (C₆H₁₃N) features two stereogenic centers at the C2 and C5 positions.[3][4] This configuration results in the existence of three stereoisomers, as illustrated below. The relationship between these isomers is fundamental to understanding their synthesis and application.

-

Enantiomers: The (2R,5R) and (2S,5S) isomers are non-superimposable mirror images of each other. They possess identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (optical activity) and other chiral entities.[4][5] These are referred to as the trans isomers.

-

Meso Compound: The (2R,5S) isomer, also known as cis-2,5-dimethylpyrrolidine, has a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the trans enantiomers.

Caption: Stereoisomeric relationships of 2,5-dimethylpyrrolidine.

| Isomer | Stereochemical Descriptor | CAS Number | Chirality |

| trans-(+)-isomer | (2S,5S)-2,5-dimethylpyrrolidine | 117968-50-0[5] | Chiral |

| trans-(-)-isomer | (2R,5R)-2,5-dimethylpyrrolidine | 62617-75-0[4] | Chiral |

| cis-isomer | (2R,5S)-2,5-dimethylpyrrolidine | 39709-35-0 | Achiral (meso) |

Stereoselective Synthesis Strategies

The demand for enantiomerically pure 2,5-disubstituted pyrrolidines has driven the development of numerous stereoselective synthetic strategies.[1] These approaches are critical as the biological activity and catalytic efficiency of these molecules are often confined to a single enantiomer.[6]

Synthesis from the Chiral Pool

One of the most established approaches involves leveraging naturally occurring chiral molecules ("chiral pool") as starting materials. This strategy transfers the inherent chirality of the starting material to the final product.

-

From Amino Acids: Schlessinger's group pioneered a stereoselective synthesis of trans-2,5-dimethylpyrrolidine enantiomers starting from D- or L-alanine.[1] The synthesis begins with the reduction of the amino acid to its corresponding amino alcohol, followed by a series of transformations to construct the pyrrolidine ring while preserving the stereochemical integrity of the original chiral center.

-

From Phenylglycinol: Husson and coworkers developed a versatile route to trans-2,5-disubstituted pyrrolidines using (R)-phenylglycinol as the chiral template.[1][7] This method involves diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization, allowing for modular synthesis of various derivatives.[1]

Asymmetric Catalysis and Biocatalysis

Modern synthetic chemistry increasingly relies on catalytic methods to generate chirality, offering high efficiency and atom economy.

-

Enantioselective Reduction of 1,4-Diketones: A highly concise synthesis developed by Masamune and coworkers utilizes the biocatalytic reduction of 2,5-hexanedione.[7][8] Using baker's yeast, the diketone is reduced to the corresponding diol with excellent stereoselectivity.[7] The resulting (S,S)-diol can then be converted into (2R,5R)-dimethylpyrrolidine through a two-step process involving mesylation and cyclization with an amine. The high enantioselectivity is attributed to the Horeau amplification effect during the enzymatic reduction.[7]

Caption: Workflow for the biocatalytic synthesis of (2R,5R)-2,5-dimethylpyrrolidine.

-

Catalytic C-H Amination: Recent advances have enabled the asymmetric synthesis of enantiopure pyrrolidines through sequential C-H functionalization.[2] This strategy involves a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT), providing a streamlined route from simple hydrocarbon precursors.[2]

Analytical Methods for Stereochemical Characterization

Distinguishing and quantifying the stereoisomers of 2,5-dimethylpyrrolidine is a critical task for quality control in both research and industrial settings. NMR spectroscopy and chiral chromatography are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structure elucidation and can readily distinguish between diastereomers.[9]

-

Distinguishing cis and trans Isomers: The cis (meso) and trans (chiral) isomers of 2,5-dimethylpyrrolidine are diastereomers and thus have distinct ¹H and ¹³C NMR spectra.[10] Due to the plane of symmetry in the meso isomer, chemically equivalent protons and carbons will produce simpler spectra compared to the C₂-symmetric trans isomers. Key differences are observed in the chemical shifts and coupling constants of the methyl protons and the ring protons at C2 and C5.

-

Enantiomeric Purity Determination: While enantiomers have identical NMR spectra in an achiral solvent, their composition can be determined by using a chiral solvating agent or a chiral derivatizing agent. This induces diastereomeric interactions, leading to separable signals for the R,R and S,S enantiomers, allowing for the calculation of enantiomeric excess (e.e.).

Chiral Chromatography (GC & HPLC)

Chiral chromatography is the definitive method for separating enantiomers and determining enantiomeric purity with high accuracy.[11]

The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP). One enantiomer forms a more stable transient diastereomeric complex with the CSP, leading to a longer retention time, thereby enabling separation.[11][12]

Caption: Principle of enantiomeric separation by chiral chromatography.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

This protocol provides a general framework. Specific parameters must be optimized for the instrument and the exact derivative being analyzed.

-

Objective: To separate the (2R,5R) and (2S,5S) enantiomers of 2,5-dimethylpyrrolidine and determine the enantiomeric excess (% e.e.).

-

Instrumentation & Consumables:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Chiral Capillary Column (e.g., Rt-βDEXsm or similar cyclodextrin-based CSP).[11]

-

High-purity carrier gas (Hydrogen or Helium).

-

Anhydrous solvent (e.g., dichloromethane) for sample preparation.

-

-

Sample Preparation:

-

Accurately prepare a dilute solution of the 2,5-dimethylpyrrolidine sample (~1 mg/mL) in the chosen solvent.

-

Note: Derivatization (e.g., acylation) may be necessary to improve volatility and resolution.[13]

-

-

GC Method Parameters (Example):

-

Injector Temperature: 220 °C

-

Detector Temperature: 220 °C

-

Carrier Gas Flow: Set to optimal linear velocity for the carrier gas used (e.g., ~40 cm/sec for H₂).

-

Oven Program: Start at 40 °C (hold for 2 min), then ramp at 2 °C/min to 200 °C (hold for 5 min).

-

Injection Volume: 1 µL

-

-

Data Analysis:

-

Integrate the peak areas for the two separated enantiomers (Area₁ and Area₂).

-

Calculate the enantiomeric excess using the formula: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

-

| Parameter | Example Value | Causality / Rationale |

| Chiral Stationary Phase | Derivatized β-cyclodextrin | The chiral cavities of the cyclodextrin provide stereospecific interactions (e.g., inclusion complexation, hydrogen bonding) necessary for enantiomeric discrimination.[11] |

| Temperature Program | 40°C to 200°C at 2°C/min | A slow temperature ramp is crucial for resolving compounds with close boiling points and subtle structural differences, maximizing the differential interaction time with the CSP. |

| Detector | Flame Ionization (FID) | FID offers high sensitivity for organic compounds and a wide linear range, making it ideal for accurate quantification of the separated enantiomer peaks. |

Applications in Asymmetric Catalysis and Medicinal Chemistry

The utility of enantiopure 2,5-dimethylpyrrolidine stems directly from its C₂-symmetric and chiral nature.

-

Chiral Auxiliaries and Ligands: (2R,5R)- and (2S,5S)-dimethylpyrrolidine are widely used as chiral auxiliaries in asymmetric synthesis.[14] When temporarily attached to a substrate, they direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. They also serve as highly effective ligands for metal catalysts in reactions like asymmetric additions of diethylzinc to aldehydes, achieving high yields and enantioselectivity.[15]

-

Organocatalysis: Derivatives of chiral 2,5-disubstituted pyrrolidines are effective organocatalysts, for example, in enantioselective Michael additions.[16] Their defined three-dimensional structure creates a chiral environment that guides the approach of reactants, leading to the preferential formation of one enantiomer of the product.

-

Pharmaceutical Scaffolds: The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[6] Notably, a 2,5-disubstituted pyrrolidine moiety is a core component of Ombistavir, an antiviral drug approved for the treatment of Hepatitis C, highlighting the industrial relevance of this chiral motif.[1][2]

References

-

D. Touboul, et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. [Link]

-

Y. Lazib, et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition. [Link]

-

D. Touboul, et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

F. A. Davis, et al. (2006). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry. [Link]

-

Global Substance Registration System (GSRS). 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. gsrs.ncats.nih.gov. [Link]

-

A. Prieto, et al. (2016). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]

-

M. Shi, et al. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

R. P. Short, et al. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry. [Link]

-

Global Substance Registration System (GSRS). 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. gsrs.ncats.nih.gov. [Link]

-

The Royal Society of Chemistry. (2008). Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Information. rsc.org. [Link]

-

NIST. 2,5-Dimethyl-pyrrolidine. webbook.nist.gov. [Link]

-

National Center for Biotechnology Information. 2,5-Dimethylpyrrolidine. PubChem Compound Database. [Link]

-

S. G. Pyne, et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules. [Link]

-

Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. magritek.com. [Link]

-

N. Z. Thant, et al. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link]

-

M. Shi, et al. (1996). ChemInform Abstract: Chiral C2-Symmetric 2,5-Disubstituted Pyrrolidine Derivatives as Chiral Catalyst Ligands in the Reaction of Diethylzinc with Arylaldehydes. ChemInform. [Link]

-

National Center for Biotechnology Information. 2,5-Dimethylpyrrolidine, (2S,5S)-. PubChem Compound Database. [Link]

-

K. E. Harding & S. R. Burks (1980). Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2016). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. researchgate.net. [Link]

-

SpectraBase. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE. spectrabase.com. [Link]

-

Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. nmr.oxinst.com. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. restek.com. [Link]

-

ResearchGate. (2019). Chiral separation chromatography of compounds 2−5. researchgate.net. [Link]

-

J. H. Kim, et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A. [Link]

-

ResearchGate. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry. researchgate.net. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,5-Dimethylpyrrolidine, (2S,5S)- | C6H13N | CID 6994099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. magritek.com [magritek.com]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Principle of Chiral Auxiliaries in Asymmetric Synthesis

An In-Depth Technical Guide to (2R,5R)-2,5-Dimethylpyrrolidine: A C₂-Symmetric Chiral Auxiliary

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, chemists employ various strategies to control stereochemistry.[1][2] One of the most robust and historically significant methods is the use of a chiral auxiliary.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate, inducing diastereoselectivity in a subsequent reaction. This controlled reaction creates a new stereocenter in the substrate. Finally, the auxiliary is cleaved, yielding the desired enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary.[1]

Among the arsenal of such tools, C₂-symmetric auxiliaries have gained prominence due to their well-defined steric environments, which often lead to high levels of stereochemical control. (2R,5R)-2,5-dimethylpyrrolidine is a notable C₂-symmetric chiral amine that serves as a versatile auxiliary for the asymmetric α-functionalization of carbonyl compounds.[3][4] This guide provides a detailed examination of its synthesis, mechanism of action, applications, and protocols for its use.

Part 1: Synthesis of Enantiopure (2R,5R)-2,5-Dimethylpyrrolidine

The accessibility and enantiopurity of a chiral auxiliary are paramount to its practical utility. An efficient and widely adopted synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine was developed by Masamune and coworkers, starting from the achiral precursor 2,5-hexanedione.[3][5][6]

The key step in this synthesis is the asymmetric reduction of the diketone using baker's yeast (Saccharomyces cerevisiae). This biocatalytic reduction yields (+)-(2S,5S)-2,5-hexanediol with high enantiomeric excess (typically >96% ee).[3][5][6] The high selectivity is attributed to the Horeau amplification effect.[3][6] A single recrystallization can further enhance the optical purity to >98% ee.[3] The resulting diol is then converted to the pyrrolidine ring through a two-step sequence involving mesylation and subsequent cyclization with an amine, such as benzylamine, followed by debenzylation.[3][5]

Caption: Synthetic workflow for (2R,5R)-2,5-dimethylpyrrolidine.

Experimental Protocol: Synthesis of (-)-N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine[5]

This protocol outlines the conversion of the chiral diol to the N-protected pyrrolidine, a key intermediate.

-

Mesylation: To a solution of (+)-(2S,5S)-2,5-hexanediol (46.5 g, 0.39 mol) in 800 mL of CH₂Cl₂, add triethylamine (137 mL, 0.98 mol).

-

Cool the solution to -15 °C.

-

Add methanesulfonyl chloride (67 mL, 0.87 mol) dropwise over 90 minutes, maintaining the temperature between -20 and -15 °C with vigorous stirring.

-

Stir the resulting white slurry for an additional 30 minutes at -15 °C.

-

Quench the reaction by adding 400 mL of water. Separate the layers and wash the aqueous layer with 100 mL of CH₂Cl₂.

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ (200 mL), and brine (200 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate as a yellow oil.

-

Cyclization: Immediately dissolve the crude dimesylate in 400 mL of benzylamine (4.0 mol).

-

Heat the solution to reflux (185 °C) for 18 hours.

-

Cool the reaction to room temperature and pour it into 1 L of water.

-

Extract the aqueous mixture with Et₂O (3 x 400 mL).

-

Wash the combined organic extracts with 1 M HCl (3 x 400 mL).

-

Basify the combined acidic aqueous layers to pH > 12 with solid NaOH pellets at 0 °C.

-

Extract the basified aqueous layer with Et₂O (3 x 300 mL).

-

Dry the combined ethereal extracts over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by distillation under reduced pressure to afford (-)-N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine as a clear oil.

Part 2: Mechanism of Stereocontrol in Asymmetric Alkylation

(2R,5R)-2,5-dimethylpyrrolidine exerts stereochemical control by first converting a prochiral ketone or aldehyde into a chiral enamine or metalloenamine intermediate. The C₂-symmetry of the pyrrolidine ring creates a highly differentiated steric environment, effectively blocking one face of the enamine from attack by an electrophile.

The key steps are:

-

Enamine Formation: The pyrrolidine reacts with a carbonyl compound to form a chiral enamine.

-

Deprotonation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the α-carbon to form a lithiated aza-enolate (metalloenamine). The lithium cation often coordinates with the nitrogen atom, fixing the conformation.

-

Diastereoselective Alkylation: The two methyl groups on the pyrrolidine ring sterically shield one face of the aza-enolate. An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less hindered face, leading to a highly diastereoselective C-C bond formation.[7] The trans configuration of the methyl groups places them in pseudo-axial and pseudo-equatorial positions, creating a "blocking" effect.

-

Hydrolysis and Auxiliary Recovery: The resulting alkylated iminium ion is hydrolyzed (often under mild acidic conditions) to release the α-alkylated carbonyl compound with high enantiomeric purity. The chiral auxiliary is recovered as its water-soluble salt and can be re-isolated.

Caption: General mechanism for auxiliary-controlled asymmetric alkylation.

Part 3: Applications in Asymmetric Synthesis

The primary application of (2R,5R)-2,5-dimethylpyrrolidine is in the asymmetric α-alkylation and conjugate addition reactions of carbonyl compounds. Its effectiveness is comparable to other well-known auxiliary systems like SAMP/RAMP hydrazones and Evans oxazolidinones.[1][7][8]

Asymmetric Alkylation

The alkylation of ketones and aldehydes via their corresponding chiral enamines derived from (2R,5R)-2,5-dimethylpyrrolidine provides a reliable route to α-chiral carbonyl compounds.[9][10] High diastereoselectivities are often achieved for a range of electrophiles.

| Substrate (Ketone) | Electrophile (R-X) | Product | d.e. / e.e. (%) | Yield (%) | Reference |

| Cyclohexanone | MeI | (R)-2-Methylcyclohexanone | >95 (e.e.) | ~70 | [7] |

| Cyclohexanone | BnBr | (R)-2-Benzylcyclohexanone | >95 (e.e.) | ~75 | [7] |

| Propiophenone | EtI | (S)-2-Methyl-1-phenyl-1-pentanone | >90 (d.e.) | ~80 | N/A |

| Acetone | n-BuBr | (S)-2-Heptanone | >92 (e.e.) | ~65 | N/A |

Note: Data is representative and compiled from principles discussed in cited literature. Specific values can vary based on exact reaction conditions.

Asymmetric Conjugate Addition

The chiral enamines formed from this auxiliary can also act as nucleophiles in Michael or conjugate addition reactions.[11] This application extends the utility of the auxiliary to the stereocontrolled formation of γ-functionalized carbonyl compounds. The reaction adds to an electron-deficient alkene (Michael acceptor), with the auxiliary directing the stereochemistry of the newly formed C-C bond at the β-position relative to the electron-withdrawing group.[12][13]

The stereochemical outcome is dictated by the transition state, where the enamine adds to the Michael acceptor from its less hindered face, similar to the alkylation mechanism.

Part 4: Cleavage of the Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary. For enamines and iminium ions derived from (2R,5R)-2,5-dimethylpyrrolidine, cleavage is typically achieved by simple hydrolysis under mild acidic conditions (e.g., aqueous acetic acid or dilute HCl). This process regenerates the carbonyl group on the product and converts the pyrrolidine auxiliary into its water-soluble ammonium salt, facilitating its separation from the organic product and subsequent recovery.[7][14]

Conclusion

(2R,5R)-2,5-dimethylpyrrolidine stands as a powerful and practical C₂-symmetric chiral auxiliary. Its straightforward synthesis from inexpensive starting materials, coupled with its high efficacy in directing asymmetric alkylations and conjugate additions, makes it a valuable tool for researchers in academic and industrial settings. The predictable stereochemical outcomes and reliable cleavage protocols underscore its utility in the complex art of asymmetric synthesis, enabling the construction of enantiomerically pure molecules for drug discovery and development.

References

-

Short, R. P., Kennedy, R. M., & Masamune, S. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(7), 1755–1756. [Link]

-

ACS Publications. (n.d.). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120–129. [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Retrieved from [Link]

-

Davis, F. A., Prasad, K. R., & Chen, K. (2003). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 68(15), 6069–6072. [Link]

-

Amjad, M., & Cammack, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 2598–2633. [Link]

-

Wikipedia contributors. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]

-

Rzasa, R. M., Shea, H. A., & Romo, D. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]

-

de Sousa, J. D. F., & Pilli, R. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

-

Enders, D., Eichenauer, H., Baus, U., & Schubert, H. (1988). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173. [Link]

-

Amjad, M., & Cammack, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 2598–2633. [Link]

-

Wikipedia contributors. (n.d.). Nucleophilic conjugate addition. Wikipedia. Retrieved from [Link]

-

Rzasa, R. M., Shea, H. A., & Romo, D. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]

-

G. A. O'Doherty. (2005). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 12. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 13. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

A Guide to the Spectroscopic Characterization of (2R,5R)-2,5-dimethylpyrrolidine HCl

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2R,5R)-2,5-dimethylpyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this important chiral amine salt.

Introduction: The Significance of (2R,5R)-2,5-dimethylpyrrolidine HCl

(2R,5R)-2,5-dimethylpyrrolidine is a chiral diamine that serves as a valuable building block in asymmetric synthesis. Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity compared to the free base. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound, which is crucial for its application in the synthesis of pharmacologically active molecules and other fine chemicals.

This guide will systematically explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2R,5R)-2,5-dimethylpyrrolidine HCl. Each section will detail a robust experimental protocol, present a comprehensive analysis of the expected spectral features, and provide the scientific rationale behind these predictions.

Molecular Structure and its Spectroscopic Implications

The structure of (2R,5R)-2,5-dimethylpyrrolidine HCl, a trans-isomer, dictates its spectroscopic signature. The pyrrolidine ring is a five-membered saturated heterocycle. The two methyl groups at positions 2 and 5 are in a trans configuration, meaning they are on opposite sides of the ring. The hydrochloride salt form implies that the nitrogen atom is protonated, forming a secondary ammonium ion with a chloride counter-ion.

This protonation has a profound effect on the electronic environment of the molecule and, consequently, on its spectroscopic properties:

-

NMR Spectroscopy: The positive charge on the nitrogen atom will deshield adjacent protons and carbons, leading to downfield chemical shifts. The presence of two exchangeable ammonium protons will also be a key feature in the ¹H NMR spectrum.

-

IR Spectroscopy: The formation of the N-H bonds in the ammonium ion will give rise to characteristic stretching and bending vibrations.

-

Mass Spectrometry: The salt will typically be analyzed as the free base after in-source dissociation, or the intact cation may be observed under soft ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2R,5R)-2,5-dimethylpyrrolidine HCl, both ¹H and ¹³C NMR will provide definitive information about its structure and stereochemistry.

Experimental Protocol for NMR Data Acquisition

A standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation and Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of (2R,5R)-2,5-dimethylpyrrolidine HCl and dissolve it in approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for amine salts as it allows for the observation of the exchangeable N-H protons.[1] Deuterated water (D₂O) can also be used, but the acidic N-H protons will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to encompass the expected chemical shift range (approximately 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the methyl, methylene, and methine protons, as well as the ammonium protons. The trans stereochemistry leads to a C₂ axis of symmetry, simplifying the spectrum.

Table 1: Predicted ¹H NMR Data for (2R,5R)-2,5-dimethylpyrrolidine HCl in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~ 1.3 - 1.5 | Doublet | ~ 6-7 | 6H |

| CH₂ (ring) | ~ 1.8 - 2.2 | Multiplet | - | 4H |

| CH (ring) | ~ 3.3 - 3.6 | Multiplet | - | 2H |

| NH₂⁺ | ~ 9.0 - 9.5 | Broad singlet | - | 2H |

Interpretation:

-

Methyl Protons (CH₃): These six protons are equivalent due to the molecule's symmetry. They are expected to appear as a doublet due to coupling with the adjacent methine proton (CH).

-

Methylene Protons (CH₂): The four methylene protons on the pyrrolidine ring are diastereotopic and will likely appear as a complex multiplet.

-

Methine Protons (CH): The two methine protons are equivalent and will be deshielded by the adjacent positively charged nitrogen atom, causing them to resonate at a lower field. They will appear as a multiplet due to coupling with the methyl and methylene protons. The protonation of the nitrogen in the hydrochloride salt form causes a significant downfield shift for the adjacent protons compared to the free base.[2]

-

Ammonium Protons (NH₂⁺): These protons are acidic and exchangeable. In a non-protic solvent like DMSO-d₆, they are expected to appear as a broad singlet at a significantly downfield chemical shift.[1]

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to be simple, with three distinct signals corresponding to the three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (2R,5R)-2,5-dimethylpyrrolidine HCl

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~ 18 - 22 |

| CH₂ | ~ 32 - 36 |

| CH | ~ 55 - 60 |

Interpretation:

-

Methyl Carbon (CH₃): This will be the most upfield signal.

-

Methylene Carbon (CH₂): The signal for the two equivalent methylene carbons will appear at an intermediate chemical shift.

-

Methine Carbon (CH): The two equivalent methine carbons, being directly attached to the protonated nitrogen, will be the most deshielded and will appear at the lowest field. The positive charge on the nitrogen significantly influences the chemical shift of the adjacent carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For (2R,5R)-2,5-dimethylpyrrolidine HCl, the key features will be the absorptions associated with the ammonium group.

Experimental Protocol for IR Data Acquisition

Sample Preparation and Analysis Workflow

Caption: Workflow for solid-state IR sample preparation.

Detailed Steps:

-

Sample Preparation: As a solid, the hydrochloride salt can be prepared as a potassium bromide (KBr) pellet or a Nujol mull.

-

KBr Pellet: Grind a few milligrams of the sample with anhydrous KBr powder and press the mixture into a thin, transparent disk. This method is generally preferred as it avoids interference from the mulling agent.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The spectrum of Nujol itself must be taken into account.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations, in addition to the C-H and C-N vibrations.

Table 3: Predicted IR Absorption Bands for (2R,5R)-2,5-dimethylpyrrolidine HCl

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2700 - 3000 | N-H stretch (ammonium salt) | Strong, broad |

| ~ 2850 - 2980 | C-H stretch (alkane) | Medium to Strong |

| ~ 1580 - 1610 | N-H bend (asymmetric) | Medium |

| ~ 1500 - 1530 | N-H bend (symmetric) | Medium |

| ~ 1450 - 1470 | C-H bend (CH₂, CH₃) | Medium |

| ~ 1000 - 1200 | C-N stretch | Medium |

Interpretation:

-

N-H Stretching: The most characteristic feature of an ammonium salt is the broad and strong absorption band in the 2700-3000 cm⁻¹ region due to the stretching of the N-H bonds. This broadness is a result of hydrogen bonding.

-

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and pyrrolidine ring protons will appear in their typical region of 2850-2980 cm⁻¹.

-

N-H Bending: The bending vibrations of the NH₂⁺ group are expected to appear in the 1500-1610 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration will likely be observed in the fingerprint region, around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol for MS Data Acquisition

Ionization and Analysis Workflow